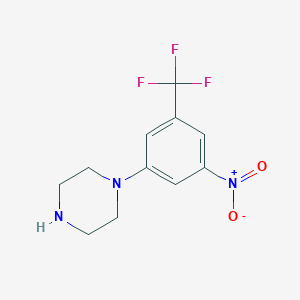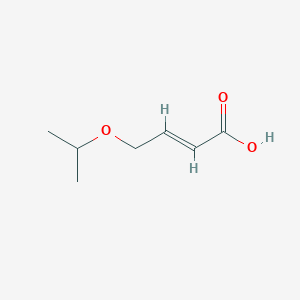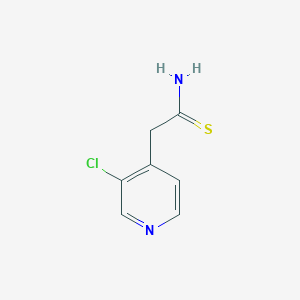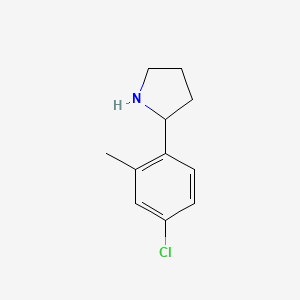
2-(4-Chloro-2-methylphenyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chloro-2-methylphenyl)pyrrolidine is an organic compound with the molecular formula C11H14ClN It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a 4-chloro-2-methylphenyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-methylphenyl)pyrrolidine typically involves the reaction of 4-chloro-2-methylbenzyl chloride with pyrrolidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-(4-Chloro-2-methylphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.
科学的研究の応用
2-(4-Chloro-2-methylphenyl)pyrrolidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological systems and can act as a ligand in biochemical assays.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(4-Chloro-2-methylphenyl)pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as its role in a particular biochemical assay or therapeutic application.
類似化合物との比較
Similar Compounds
- 2-(4-Chloro-2-methylphenyl)pyrrole
- 2-(4-Chloro-2-methylphenyl)piperidine
- 2-(4-Chloro-2-methylphenyl)azetidine
Uniqueness
2-(4-Chloro-2-methylphenyl)pyrrolidine is unique due to its specific structural features, such as the presence of the pyrrolidine ring and the 4-chloro-2-methylphenyl substituent. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C11H14ClN |
|---|---|
分子量 |
195.69 g/mol |
IUPAC名 |
2-(4-chloro-2-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C11H14ClN/c1-8-7-9(12)4-5-10(8)11-3-2-6-13-11/h4-5,7,11,13H,2-3,6H2,1H3 |
InChIキー |
VHDHTKFFDOUAEZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)Cl)C2CCCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


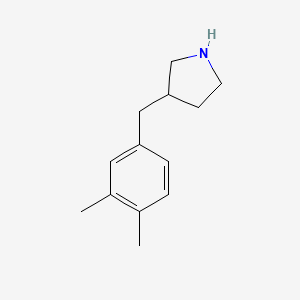


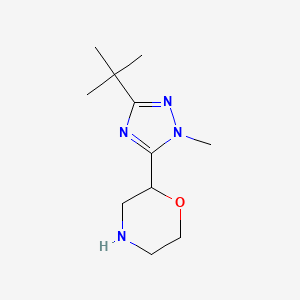

![N-ethyl-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine](/img/structure/B15310676.png)
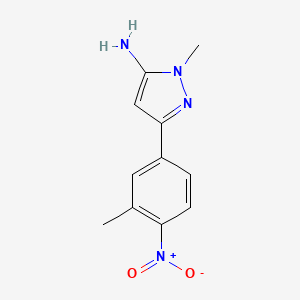
![N-[1-(aminomethyl)cyclohexyl]-2-(5-chlorothiophen-2-yl)propanamide hydrochloride](/img/structure/B15310701.png)
